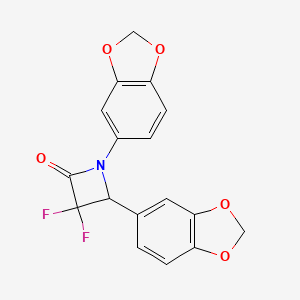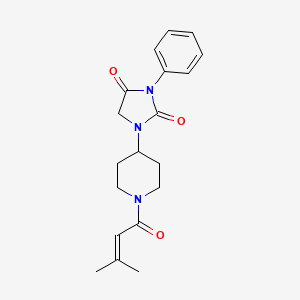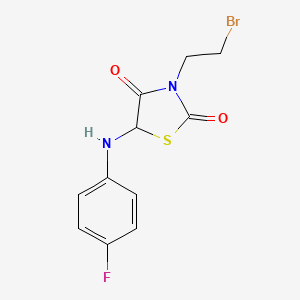
1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one by choosing appropriate nucleophiles and electrophiles that would introduce the benzodioxol and azetidinone moieties.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by spectroscopic methods such as NMR, as well as by X-ray crystallography. For example, the structures of the synthesized compounds in paper were confirmed by 19F NMR spectroscopy and X-ray crystallography. These techniques could be used to analyze the molecular structure of this compound, providing information on bond angles and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite diverse. In the case of the compounds discussed in paper , further reactions with butyllithium and phenyllithium were performed to introduce additional substituents. This indicates that the fluorinated aromatic core can undergo further functionalization, which might also be true for the azetidinone core of this compound.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms. For instance, the compounds synthesized in paper have high measured crystal densities and energetic properties that were investigated. Similarly, the physical properties such as crystal density, melting point, and energetic properties of this compound could be characterized using techniques like differential scanning calorimetry (DSC) and elemental analysis.
科学的研究の応用
Metal-Organic Frameworks (MOFs)
Fluorinated bis(triazole) ligands, including derivatives related to 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one, have been used to coordinate with Mn(II), Co(II), Fe(II), and Cu(II) ions to create novel metal-organic frameworks. These MOFs exhibit diverse supramolecular architectures and have shown a wide range of bactericidal activities against both Gram-positive and Gram-negative bacterial strains, highlighting their potential in antimicrobial applications (Zhang et al., 2014).
Antimicrobial Activities
Compounds structurally related to this compound have been investigated for their antimicrobial properties. For example, novel bis-iminothiazolidinone derivatives have been synthesized and tested in vitro for their inhibition of monoamine oxidase enzymes, with some compounds showing potent inhibitory efficacy. This suggests a potential for therapeutic applications in neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).
Coordination Polymers
1,4-Bis(benzothiazol-2-yl)benzene, a compound with a core structure similar to this compound, has been used in the preparation of a nonpolymeric, acetate-bridged, multiply cyclopalladated product. This research provides insights into the design of coordination polymers with potential applications in catalysis and material science (O. and Steel, 1998).
特性
IUPAC Name |
1,4-bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO5/c18-17(19)15(9-1-3-11-13(5-9)24-7-22-11)20(16(17)21)10-2-4-12-14(6-10)25-8-23-12/h1-6,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQPWKRHXMHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC5=C(C=C4)OCO5)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)

![N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3016739.png)
![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)
